molecular formula C9H5FO3 B2507078 5-Fluoro-1-benzofuran-3-carboxylic acid CAS No. 147373-09-9

5-Fluoro-1-benzofuran-3-carboxylic acid

Cat. No. B2507078
CAS RN: 147373-09-9
M. Wt: 180.134
InChI Key: CNGNGGBYKPBLCU-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H5FO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-benzofuran-3-carboxylic acid consists of a benzofuran ring with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Fluoro-1-benzofuran-3-carboxylic acid, can undergo various chemical reactions. For example, they can participate in the construction of complex benzofuran ring systems via proton quantum tunneling .


Physical And Chemical Properties Analysis

5-Fluoro-1-benzofuran-3-carboxylic acid is a solid compound . It has a molecular weight of 180.14 .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have garnered attention for their potential as anticancer agents. In particular, 5-Fluoro-1-benzofuran-3-carboxylic acid exhibits significant cell growth inhibitory effects. Researchers have observed inhibition rates in different cancer cell lines, including leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) . These findings suggest its potential as a novel therapeutic agent.

Targeted Therapy Development

The quest for compounds with target therapy potential and minimal side effects drives medical research. Substituted benzofurans, including 5-Fluoro-1-benzofuran-3-carboxylic acid , have shown promise. Their ability to selectively inhibit cancer cell growth makes them attractive candidates for targeted therapies .

Synthetic Chemistry and Drug Design

Researchers continue to explore synthetic routes to benzofuran derivatives. Strategies include etherification and dehydrative cyclization of o-hydroxyacetophenones, dehydrative cyclization of o-hydroxybenzyl ketones, and transition-metal-catalyzed cyclization of aryl acetylenes . These synthetic approaches contribute to drug design and development.

Chemical Building Blocks

5-Fluoro-1-benzofuran-3-carboxylic acid: serves as a fluorinated building block. Its availability from suppliers like Sigma-Aldrich allows early discovery researchers to access unique chemicals for their studies .

Mechanism of Action

While the specific mechanism of action for 5-Fluoro-1-benzofuran-3-carboxylic acid is not mentioned in the search results, benzofuran compounds in general have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety information available indicates that 5-Fluoro-1-benzofuran-3-carboxylic acid may cause serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Benzofuran compounds, including 5-Fluoro-1-benzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

properties

IUPAC Name

5-fluoro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGNGGBYKPBLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-benzofuran-3-carboxylic acid

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